molecular formula C13H10FIO B13084918 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene

2-Fluoro-4-iodo-1-(O-tolyloxy)benzene

Cat. No.: B13084918
M. Wt: 328.12 g/mol
InChI Key: JOJLWNYFONUUJQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is an organic compound with the molecular formula C13H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and an O-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and o-tolyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Catalysts: Copper(I) iodide is commonly used as a catalyst to enhance the reaction rate and yield.

    Solvents: Solvents like 2-propanol or toluene are used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-(O-tolyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Fluoro-4-iodo-1-(O-tolyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is unique due to the presence of the O-tolyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C13H10FIO

Molecular Weight

328.12 g/mol

IUPAC Name

2-fluoro-4-iodo-1-(2-methylphenoxy)benzene

InChI

InChI=1S/C13H10FIO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,1H3

InChI Key

JOJLWNYFONUUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)I)F

Origin of Product

United States

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